Deleobuvir Sodium: A Technical Guide to its Discovery and Synthesis
Deleobuvir Sodium: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Boehringer Ingelheim, it was investigated as a potential direct-acting antiviral agent for the treatment of chronic HCV infection. Deleobuvir binds to a distinct allosteric site on the NS5B enzyme known as thumb pocket 1, inducing a conformational change that ultimately inhibits viral RNA replication.[1][3] Despite showing promising antiviral activity, particularly against genotype 1b, its development was discontinued in 2013 after Phase III clinical trial results did not demonstrate sufficient efficacy, especially in patients with genotype 1a or in interferon-free regimens without ribavirin.[2] This guide provides a detailed overview of the discovery, mechanism of action, and synthetic routes developed for Deleobuvir.
Discovery and Mechanism of Action
Deleobuvir was identified through a structure-based drug design approach aimed at discovering potent inhibitors of the HCV NS5B polymerase. The discovery process involved leveraging conformational analysis and scaffold replacements to optimize lead compounds.
The primary target of Deleobuvir is the NS5B polymerase, a key enzyme in the HCV replication cycle responsible for synthesizing the new viral RNA genome. As a non-nucleoside inhibitor (NNI), Deleobuvir does not bind to the enzyme's active site where nucleotide incorporation occurs. Instead, it binds to an allosteric site called thumb pocket 1. This binding event is reversible and noncovalent, inducing a conformational change in the enzyme that prevents it from adopting the active conformation required for RNA synthesis. This mechanism effectively halts the viral replication process.
Caption: Mechanism of Deleobuvir action on the HCV replication cycle.
Chemical Synthesis
An efficient and scalable synthesis of Deleobuvir was crucial for supporting clinical trials. A highly concise and convergent retrosynthetic analysis reveals the molecule can be constructed from two primary fragments: an indole carboxylic acid derivative and a cyclobutyl amine derivative.
Caption: Retrosynthetic analysis of Deleobuvir.
A key feature of an optimized synthesis is the application of a one-pot borylation–Suzuki coupling reaction to efficiently assemble the complex indole core. The synthesis of the key intermediates and the final assembly are detailed below.
Synthesis of Key Intermediates
Synthesis of Cyclobutyl Amine Intermediate (2):
The synthesis of the benzimidazole-cyclobutylamine portion begins with commercially available 2,4-dichloro-1-nitrobenzene.
Caption: Workflow for the synthesis of the cyclobutyl amine intermediate.
Final Assembly
The final step involves the amide coupling of the indole carboxylic acid (3) and the cyclobutyl amine (2) to yield Deleobuvir. The carboxylic acid is typically activated first to facilitate the reaction.
Quantitative Data
In Vitro Activity
Deleobuvir demonstrated potent activity against HCV, particularly genotype 1b.
| Parameter | HCV Genotype 1b | Reference |
| EC50 | 11 nM | |
| IC50 | 50 nM |
Clinical Pharmacokinetics and Efficacy
Clinical trials provided data on the drug's behavior in patients. A Phase 1b study in patients with and without cirrhosis showed dose-dependent antiviral activity.
| Patient Group | Dose | Median HCV RNA Reduction (log10) at Day 5 | Reference |
| Without Cirrhosis | up to 1,200 mg q8h | up to 3.8 | |
| With Cirrhosis | 400 or 600 mg q8h | ~3.0 |
Plasma exposure was found to be supraproportional at doses of 400 mg every 8 hours or higher.
The SOUND-C2 and SOUND-C3 studies evaluated Deleobuvir in interferon-free combination therapies.
| Study | Regimen | Patient Genotype | SVR12 Rate | Reference |
| SOUND-C2 | Deleobuvir + Faldaprevir + Ribavirin | 1b | High | |
| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin | 1b | 95% | |
| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin | 1a (IL28B non-CC) | 8-19% |
These studies highlighted the significantly lower efficacy in genotype 1a patients, which was a contributing factor to the discontinuation of its development.
Detailed Experimental Protocols
The following protocols are adapted from published literature and provide a general methodology for the synthesis of Deleobuvir.
Protocol: Synthesis of Diamine Intermediate (4)
-
Site-selective amination: 2,4-dichloro-1-nitrobenzene (21) is reacted with aqueous methylamine in a suitable solvent like DMSO at elevated temperatures to produce 4-chloro-2-(methylamino)nitrobenzene (22).
-
Heck Coupling: Intermediate 22 undergoes a phosphine-free, palladium-catalyzed Heck coupling reaction with n-butyl acrylate. This is typically carried out in the presence of a base such as triethylamine and a salt like lithium chloride in a solvent like DMAc at high temperature (e.g., 110 °C). The product is intermediate 23.
-
Hydrogenation: The nitro group and the double bond in intermediate 23 are selectively hydrogenated to yield the diamine (4). This can be achieved using a catalyst like palladium on carbon under a hydrogen atmosphere.
Protocol: Synthesis of Cyclobutyl Amine (2)
-
Acyl Chloride Formation: The stable amino acid salt (5) is converted to its corresponding acyl chloride (24) using a chlorinating agent such as phosphorus pentachloride (PCl5).
-
Amide Formation and Cyclization: The freshly prepared acyl chloride (24) is added directly to a solution of the diamine (4). This forms an amide intermediate which, upon heating, undergoes intramolecular cyclization to form the benzimidazole ring, yielding the target cyclobutyl amine (2) in a one-pot procedure.
Protocol: Final Synthesis of Deleobuvir (1)
-
Amide Coupling: The indole carboxylic acid intermediate (3) is activated, for example, by conversion to its acid chloride or by using standard peptide coupling reagents. It is then reacted with the cyclobutyl amine intermediate (2) to form the central amide bond.
-
Hydrolysis (if starting from ester): If the acrylic acid side chain was protected as an ester (e.g., butyl acrylate), a final hydrolysis step is required. This is typically performed using an aqueous base such as sodium hydroxide in a solvent mixture like THF/MeOH.
-
Acidification and Isolation: The resulting sodium salt is carefully acidified with an acid like acetic acid to a pH of 5.5-7.5. This precipitates the final product, Deleobuvir, which can be collected by filtration, washed, and dried.
Conclusion
Deleobuvir Sodium is a potent, allosteric inhibitor of the HCV NS5B polymerase that emerged from sophisticated structure-based drug design efforts. The development of a convergent and scalable synthetic route, highlighted by a one-pot borylation-Suzuki coupling, enabled its advancement into late-stage clinical trials. However, despite promising initial results, particularly against HCV genotype 1b, the compound's development was ultimately halted due to insufficient efficacy in broader patient populations, including those with genotype 1a. The story of Deleobuvir underscores the challenges in developing direct-acting antivirals that can provide high cure rates across all major viral genotypes and patient populations. The extensive research into its synthesis and mechanism of action nevertheless provides valuable insights for the field of medicinal chemistry and antiviral drug development.
References
- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deleobuvir - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
